molecular formula C21H24BrNO3 B2591150 3-(2-bromophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propanamide CAS No. 1903682-21-2

3-(2-bromophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propanamide

Cat. No. B2591150
CAS RN: 1903682-21-2
M. Wt: 418.331
InChI Key: GAGHZLHIOXJVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propanamide is a useful research compound. Its molecular formula is C21H24BrNO3 and its molecular weight is 418.331. The purity is usually 95%.
BenchChem offers high-quality 3-(2-bromophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-bromophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma(1) Receptor Binding and Antiproliferative Activity : Research involving N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives has explored their potential in tumor research and therapy. These compounds have demonstrated significant sigma(1) receptor binding affinity and selectivity, with some showing promising antiproliferative activity against rat C6 glioma cells. This suggests a potential application in developing therapeutic agents targeting sigma receptors for cancer treatment (Berardi et al., 2005).

Antiestrogenic Activity : Another avenue of research has focused on the antiestrogenic activities of dihydronaphthalene derivatives. These studies have revealed potent antiestrogenic effects in animal models, suggesting their utility in developing treatments for estrogen receptor-positive cancers (Jones et al., 1979).

Photodynamic Therapy for Cancer : The synthesis of new benzenesulfonamide derivative groups containing Schiff base substituted zinc(II) phthalocyanines has been reported. These compounds exhibit high singlet oxygen quantum yields, making them suitable candidates for Type II photosensitizers in photodynamic therapy for cancer treatment. This highlights the potential of such compounds in developing novel cancer therapies (Pişkin et al., 2020).

Regeneration of Phenols from Ethers : Research on the use of ionic liquid halide nucleophilicity for the cleavage of ethers offers a green protocol for the regeneration of phenols from ethers. This method, utilizing 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]), presents an environmentally friendly approach to synthesizing phenolic compounds, which are essential in various industrial and pharmaceutical applications (Boovanahalli et al., 2004).

properties

IUPAC Name

3-(2-bromophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO3/c1-26-17-9-10-18-16(13-17)6-4-12-21(18,25)14-23-20(24)11-8-15-5-2-3-7-19(15)22/h2-3,5,7,9-10,13,25H,4,6,8,11-12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGHZLHIOXJVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CCC3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]propanamide

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